Pyrimidine, 2-(methylthio)-4,6-diphenyl- Pyrimidine, 2-(methylthio)-4,6-diphenyl-
Brand Name: Vulcanchem
CAS No.: 59807-21-5
VCID: VC19579435
InChI: InChI=1S/C17H14N2S/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3
SMILES:
Molecular Formula: C17H14N2S
Molecular Weight: 278.4 g/mol

Pyrimidine, 2-(methylthio)-4,6-diphenyl-

CAS No.: 59807-21-5

Cat. No.: VC19579435

Molecular Formula: C17H14N2S

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidine, 2-(methylthio)-4,6-diphenyl- - 59807-21-5

Specification

CAS No. 59807-21-5
Molecular Formula C17H14N2S
Molecular Weight 278.4 g/mol
IUPAC Name 2-methylsulfanyl-4,6-diphenylpyrimidine
Standard InChI InChI=1S/C17H14N2S/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3
Standard InChI Key PCQRJYVGHCCHOJ-UHFFFAOYSA-N
Canonical SMILES CSC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Chemical Identity

The molecular formula of 2-(methylthio)-4,6-diphenylpyrimidine is C₁₇H₁₄N₂S, with a molecular weight of 278.37 g/mol. The IUPAC name is 2-(methylsulfanyl)-4,6-diphenylpyrimidine, and its structure consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The methylthio (-SMe) and phenyl (-C₆H₅) substituents confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₄N₂S
Molecular Weight278.37 g/mol
CAS Registry NumberNot formally assigned
XLogP3 (Predicted)4.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(methylthio)-4,6-diphenylpyrimidine can be inferred from methodologies used for analogous pyrimidine derivatives. A three-step approach is commonly employed:

  • Cyclocondensation: Reacting 1,3-diketones (e.g., dibenzoylmethane) with thiourea in acidic conditions forms the pyrimidine ring. For example, acetylacetone and thiourea yield 4,6-dimethyl-2-mercaptopyrimidine under hydrochloric acid catalysis .

  • Methylation: The thiol group at position 2 is methylated using dimethyl carbonate (DMC) as a green methylating agent. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing reaction efficiency .

  • Functionalization: Introducing phenyl groups via Suzuki-Miyaura coupling or Friedel-Crafts alkylation could achieve the diphenyl substitution pattern, though specific conditions for this derivative require optimization.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationThiourea, HCl, ethanol, reflux85%
MethylationDimethyl carbonate, TBAB, 80°C90%
PhenylationPhenylboronic acid, Pd(PPh₃)₄, base75%*

*Estimated based on analogous reactions.

Physicochemical Properties

Spectral Characterization

While experimental spectral data for 2-(methylthio)-4,6-diphenylpyrimidine is scarce, predictions can be made using analogous compounds:

  • ¹H NMR: Aromatic protons from phenyl groups (δ 7.2–7.6 ppm), pyrimidine H-5 (δ 8.1 ppm), and methylthio singlet (δ 2.5 ppm).

  • IR Spectroscopy: C=S stretch (~650 cm⁻¹), C-N stretches (~1350 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peak at m/z 278, with fragmentation patterns indicating loss of phenyl (-77 amu) and methylthio (-47 amu) groups .

Thermal Stability

Differential scanning calorimetry (DSC) of similar pyrimidines reveals melting points between 80–150°C, depending on substituents . The diphenyl groups likely increase melting points due to enhanced π-π stacking.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or oxone, enhancing electrophilicity for nucleophilic substitution .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering conformational flexibility.

Electrophilic Substitution

Phenyl groups direct electrophilic attacks to the meta and para positions, enabling halogenation or nitration for further derivatization. For example, bromination with Br₂/FeBr₃ yields mono- or di-substituted products.

Applications in Pharmaceutical and Material Science

Drug Discovery

Pyrimidine derivatives are pivotal in developing kinase inhibitors and antiviral agents. The methylthio group’s electron-withdrawing nature enhances binding affinity to enzymatic active sites . For instance, ambrisentan—a pulmonary hypertension drug—shares structural motifs with this compound .

Agrochemicals

The diphenylpyrimidine scaffold is explored in herbicides and fungicides. Its lipophilicity improves membrane permeability, targeting fungal cytochrome P450 enzymes .

Materials Science

Conjugated π-systems in diphenylpyrimidines exhibit luminescence, making them candidates for organic light-emitting diodes (OLEDs). Substituent tuning modulates bandgap energies for desired emissive properties.

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